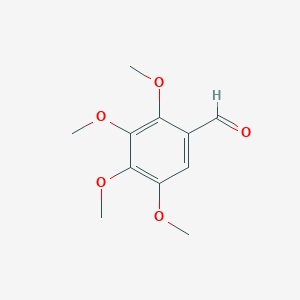

2,3,4,5-Tetramethoxybenzaldehyde

描述

Structure

3D Structure

属性

IUPAC Name |

2,3,4,5-tetramethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-5-7(6-12)9(14-2)11(16-4)10(8)15-3/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJGEUFORIIASL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C(=C1)C=O)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3,4,5 Tetramethoxybenzaldehyde

Strategic Approaches to Arylaldehyde Synthesis

The synthesis of complex arylaldehydes such as 2,3,4,5-tetramethoxybenzaldehyde relies on a toolkit of established and advanced organic reactions. The selection of a particular synthetic route is often dictated by the availability of starting materials, desired yield, and the need for regiochemical control. Key strategies involve either the direct introduction of the aldehyde group onto a pre-existing polysubstituted benzene (B151609) ring or the manipulation of functional groups on a precursor molecule.

Formylation Reactions for Aromatic Ring Functionalization

Formylation reactions are a direct method for installing an aldehyde group onto an aromatic ring through electrophilic aromatic substitution. wikipedia.org The feasibility and outcome of these reactions are highly dependent on the nature of the substituents already present on the ring. For the synthesis of this compound, the starting material would typically be 1,2,3,4-tetramethoxybenzene, an electron-rich arene that is highly activated towards electrophilic attack. organic-chemistry.org

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. organic-chemistry.orgwikipedia.org The reaction employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, typically phosphorus oxychloride (POCl₃), to generate the active electrophile known as the Vilsmeier reagent (a chloroiminium ion). wikipedia.orgyoutube.com

The mechanism involves the attack of the electron-rich aromatic ring, such as 1,2,3-trimethoxybenzene (B147658) or a similar activated precursor, on the Vilsmeier reagent. youtube.comgoogle.comgoogle.com This is followed by hydrolysis of the resulting iminium ion during workup to yield the desired aryl aldehyde. wikipedia.orgyoutube.com Given the high electron density of the tetramethoxybenzene ring, this reaction is expected to proceed efficiently. A challenge, however, is controlling the regioselectivity to obtain the desired 2,3,4,5-substituted product over other possible isomers.

Table 1: Key Reagents in Vilsmeier-Haack Formylation

| Reagent | Role | Reference |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Formyl group source | wikipedia.orgwikipedia.org |

| Phosphorus Oxychloride (POCl₃) | Activating agent for DMF | wikipedia.orgyoutube.com |

Recent advancements have explored catalytic versions of the Vilsmeier-Haack reaction to mitigate the use of stoichiometric and hazardous reagents like POCl₃. orgsyn.org These methods often involve a P(III)/P(V)=O catalytic cycle. orgsyn.org

The Reissert synthesis offers an alternative pathway to arylaldehydes, starting from an appropriate acid chloride. acs.orgdatapdf.com The classic Reissert reaction involves the treatment of an acid chloride with a cyanide source (like sodium cyanide) and a heterocyclic compound such as quinoline (B57606) or isoquinoline. acs.orgdatapdf.com This forms a Reissert compound, which can then be hydrolyzed to the corresponding aldehyde.

For the synthesis of the related 3,4,5-trimethoxybenzaldehyde (B134019), the Reissert synthesis has been shown to be an efficient method, using 3,4,5-trimethoxybenzoyl chloride as the starting material. acs.orgdatapdf.com This process is noted for its use of inexpensive reagents and for not requiring special apparatus, making it a convenient laboratory-scale method. acs.orgdatapdf.com A similar approach could be envisioned for this compound, starting from 2,3,4,5-tetramethoxybenzoyl chloride.

Achieving specific regioselectivity in the formylation of polysubstituted benzenes can be challenging. nih.govfiveable.me Advanced protocols have been developed to address this. One such strategy is directed ortho-metalation, which involves the deprotonation of an aromatic C-H bond located ortho to a directing metalating group (DMG). The resulting aryllithium or other organometallic species can then be quenched with a formylating agent like DMF to introduce the aldehyde group with high regioselectivity.

For instance, a facile method for the regioselective formylation of 1,3-disubstituted benzenes has been developed using n-BuLi/TMEDA/DIPA for in situ deprotonation, followed by formylation with DMF. researchgate.net This approach allows for formylation at a specific position, which is often difficult to achieve with standard electrophilic substitution methods. The application of such a strategy to a suitably substituted precursor could provide a controlled route to this compound.

O-Alkylation Routes for Methoxy (B1213986) Group Installation

An alternative synthetic strategy involves constructing the tetramethoxy-substituted ring system from a precursor that already contains some of the methoxy groups or their hydroxyl precursors. O-alkylation, specifically methylation, is a fundamental transformation for installing methoxy groups.

This approach is prominently used in the synthesis of related compounds like 3,4,5-trimethoxybenzaldehyde, which can be prepared from starting materials such as gallic acid or vanillin (B372448). mdma.chmdma.cherowid.orgmdma.chgoogle.com The synthesis typically involves the methylation of phenolic hydroxyl groups using a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate or sodium hydroxide (B78521). mdma.cherowid.orgprepchem.com For example, 2,3,4-trimethoxybenzaldehyde (B140358) can be synthesized from 2,3,4-trihydroxybenzaldehyde (B138039) via methylation with dimethyl sulfate. chemicalbook.com A similar multi-step synthesis starting from a suitable polyhydroxybenzaldehyde, followed by exhaustive methylation, could be employed to access this compound. Phase-transfer catalysts are sometimes used to enhance the efficiency of the methylation reaction. mdma.ch

Oxidative Transformations of Corresponding Methyl or Benzyl (B1604629) Precursors

If a precursor such as 2,3,4,5-tetramethoxytoluene (B1588417) or the corresponding benzyl alcohol is available, the final aldehyde functionality can be introduced via oxidation. nih.gov The selective oxidation of a benzylic methyl or alcohol group to an aldehyde is a common and powerful transformation in organic synthesis.

A variety of oxidizing agents and catalytic systems have been developed for this purpose, offering different levels of selectivity and operating under mild conditions. nih.gov For the oxidation of benzyl alcohols to aldehydes, systems like copper(I) iodide/DMAP/TEMPO under an oxygen atmosphere provide excellent yields and chemoselectivity, tolerating other sensitive functional groups. nih.gov Metal-free photochemical methods using catalysts like Eosin Y with oxygen as the oxidant also offer a green and efficient alternative. organic-chemistry.orgacs.org Other methods include the use of pyridine (B92270) N-oxide in the presence of silver oxide for the oxidation of benzylic halides. nih.gov The oxidation of a benzylic methyl group is more challenging but can be achieved with specific reagents.

Table 2: Selected Methods for Benzylic Oxidation to Aldehydes

| Precursor Type | Reagents/Catalyst | Key Features | Reference(s) |

|---|---|---|---|

| Benzyl Alcohol | CuI, DMAP, TEMPO, O₂ | Mild conditions, high chemoselectivity | nih.gov |

| Benzyl Alcohol | Eosin Y, O₂, Blue LED | Metal-free, green chemistry approach | organic-chemistry.orgacs.org |

| Benzyl Alcohol | Cu/SBA-15, H₂O₂ | Heterogeneous catalyst, solvent-free option | epa.gov |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is paramount in modern organic synthesis to reduce environmental impact. This involves the development of cleaner reaction pathways, the use of safer chemicals and solvents, and the minimization of waste.

Development of Solvent-Free Reaction Conditions

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to pollution and pose safety risks. Solvent-free reactions, where the neat reactants are mixed, often under heating, can lead to higher efficiency, shorter reaction times, and easier product purification. While specific solvent-free methods for this compound are not detailed, the principle has been successfully applied to the synthesis of related compounds. For example, the synthesis of hydrobenzamide (B1588721) from benzaldehyde (B42025) and ammonia (B1221849) can be conducted by simply mixing the concentrated reactants without an additional solvent. sciencemadness.org Similarly, other aldehyde syntheses have been optimized for solvent-free environments, demonstrating the potential applicability of this approach. mdpi.com

Exploration of Benign Inorganic Catalyst Systems (e.g., ammonium (B1175870) salts)

The use of benign and efficient catalysts is crucial for developing sustainable synthetic methods. In the synthesis of polysubstituted methoxybenzaldehydes, phase-transfer catalysts (PTCs) like quaternary ammonium salts have proven effective. chemicalbook.commdma.ch These catalysts facilitate reactions between reactants in immiscible phases (e.g., aqueous and organic), often enabling the use of milder conditions and reducing the need for harsh solvents. For instance, the methylation of phenolic precursors, a key step in synthesizing methoxybenzaldehydes, can be efficiently carried out at room temperature using dimethyl sulfate in a dichloromethane (B109758)/water system with Adogen 464 (a methyltrialkyl ammonium chloride) as the PTC. mdma.ch This approach avoids high temperatures and the use of more hazardous solvents.

Table 1: Examples of Benign Catalysts in the Synthesis of Substituted Benzaldehydes

| Catalyst Type | Example Catalyst | Application in Related Syntheses | Reference |

| Phase-Transfer Catalyst | Quaternary Ammonium Salt (Adogen 464) | Methylation of 4-hydroxy-3,5-dimethoxybenzaldehyde | mdma.ch |

| Phase-Transfer Catalyst | Quaternary Ammonium Salt | Methylation for 2,3,4-Trimethoxybenzaldehyde synthesis | chemicalbook.com |

| Biocatalyst | Aldo-keto reductases (from plant waste) | Reduction of benzaldehyde to benzyl alcohol | scielo.org.mxresearchgate.net |

| Inorganic Base | Potassium Carbonate | Methylation of syringaldehyde | prepchem.com |

Strategies for Minimization of By-product Formation and Waste Reduction

Minimizing by-products and reducing waste are central to green synthesis. This can be achieved through several strategies:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. A patented "green process" for 3,4,5-trimethoxybenzaldehyde improves the utilization of dimethyl sulfate by ensuring both methyl groups participate in the methylation reaction, which reduces the consumption of the reagent by 65% and minimizes methanol (B129727) as a by-product. google.com

Catalyst Recycling: Using catalysts that can be easily recovered and reused.

Waste Valorization: Transforming waste into valuable products. An innovative approach involves using agricultural waste, such as vegetable peels and seeds, as a source of biocatalysts for chemical transformations, thereby reducing toxic chemical waste and giving value to otherwise discarded material. scielo.org.mxresearchgate.netmdpi.com

Process Optimization: Fine-tuning reaction conditions to maximize yield and selectivity, thus reducing the formation of impurities that require separation and disposal. mdma.ch

Chemo- and Regioselective Synthesis Considerations for Polysubstituted Aromatic Aldehydes

The synthesis of a specific isomer of a polysubstituted aromatic compound is a significant challenge due to issues of chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of substitution).

For a molecule like this compound, introducing the aldehyde group onto the already crowded and highly activated benzene ring requires precise control. The directing effects of the four methoxy groups must be carefully considered. Methods like the Vilsmeier-Haack or Gattermann-Koch reactions are standard for formylation, but their regioselectivity on such a substituted ring can be difficult to predict and may lead to mixtures of isomers. ncert.nic.inresearchgate.net

Advanced strategies to control selectivity include:

Directed Ortho-Metalation (DoM): Using a directing group to guide a metalating agent (like an organolithium reagent) to a specific adjacent position, which is then reacted with a formylating agent.

Enzymatic Catalysis: Employing engineered enzymes, such as unspecific peroxygenases (UPOs), which can offer unparalleled chemo- and regioselectivity for the oxidation of specific C-H bonds on an aromatic ring, even in complex molecules. nih.gov

Multi-step Strategies: A sequence of reactions is often necessary to build the desired substitution pattern unambiguously. For example, the synthesis of 2,3,4,5-tetramethoxytoluene involves a Dakin reaction to introduce an oxygen atom, followed by formylation and subsequent reduction, demonstrating a controlled, stepwise approach. researchgate.net

Methodologies for Process Optimization and Scalability in Laboratory Synthesis

Transitioning a synthetic route from a small-scale laboratory experiment to a larger, more practical scale requires careful process optimization. The goal is to develop a robust, safe, and economical process that consistently delivers a high yield of pure product.

Key parameters for optimization include:

Reaction Temperature and Time

Concentration of Reactants

Catalyst Type and Loading

Solvent System

Statistical methods, such as Design of Experiments (DoE) and Response Surface Methodology (RSM), are powerful tools for systematically optimizing multiple variables simultaneously to find the ideal reaction conditions. mdpi.com

For the synthesis of related trimethoxybenzaldehydes, scalability has been a key consideration. A successful large-scale process was developed for 3,4,5-trimethoxybenzaldehyde by utilizing inexpensive starting materials and reagents, minimizing complex manipulative steps, and ensuring high yields. google.com The ability to isolate the product by simple crystallization rather than chromatography is a significant advantage for scaling up. google.com

Table 2: Key Parameters for Process Optimization and Scalability

| Parameter | Objective | Example from Related Syntheses | Reference |

| Reagent Cost | Use inexpensive and readily available starting materials. | Synthesis from vanillin or p-cresol (B1678582) instead of more expensive precursors. | mdma.chgoogle.comwikipedia.org |

| Reaction Conditions | Optimize temperature, time, and concentrations for maximum yield and purity. | A methylation reaction was optimized to run for 1 hour at 75°C. | |

| Catalyst Efficiency | Use low loadings of highly active and selective catalysts. | A cuprous chloride catalyst was used in catalytic amounts for methoxylation. | mdma.ch |

| Workup/Purification | Simplify product isolation to avoid costly and time-consuming chromatography. | Isolation of the final product by direct crystallization from the reaction mixture. | google.com |

| Scalability | Ensure the process is safe and manageable on a larger scale. | A process was described as "extremely practical for large-scale synthesis." | google.com |

Chemical Reactivity and Mechanistic Investigations of 2,3,4,5 Tetramethoxybenzaldehyde

Electrophilic Aromatic Substitution Reactions on the Tetramethoxybenzene Ring

The four methoxy (B1213986) groups on the benzene (B151609) ring are strong activating groups, rendering the aromatic system highly susceptible to electrophilic attack. The substitution pattern is dictated by the directing effects of these groups.

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing group to selectively deprotonate the ortho position of an aromatic ring with a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.org This generates a stabilized carbanion that can then react with various electrophiles. In the context of polysubstituted benzaldehydes, the aldehyde group itself can be transiently converted into a directing group. For instance, reaction with an amide anion can form an α-amino alkoxide, which then directs the metalation. harvard.edu

The methoxy groups, being Lewis bases, can also act as directing metalation groups (DMGs) by coordinating with the lithium atom of the organolithium reagent. wikipedia.orgbaranlab.org This interaction increases the acidity of the adjacent ortho protons, facilitating their removal. organic-chemistry.org The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide array of electrophiles, leading to the introduction of new functional groups specifically at the ortho position. The relative directing ability of multiple DMGs on a single ring determines the site of metalation. baranlab.org

Halogenation Pathways (e.g., bromination methodologies)

Halogenation of activated aromatic rings like the one in 2,3,4,5-tetramethoxybenzaldehyde proceeds readily. Bromination, a common example, typically occurs via electrophilic aromatic substitution. sunankalijaga.org Various brominating agents and conditions can be employed. For instance, the synthesis of 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde utilizes potassium bromate (B103136) (KBrO₃) and hydrobromic acid (HBr) in glacial acetic acid. sunankalijaga.org This method generates the electrophilic bromine species in situ. sunankalijaga.org

Another approach involves the direct use of bromine (Br₂) in an acidic solvent medium. google.com The synthesis of 5-bromovanillin (B1210037) from vanillin (B372448), a related methoxy-substituted benzaldehyde (B42025), is achieved by adding a solution of vanillin in an acidic solvent to bromine. google.com This methodology can be adapted for the bromination of this compound. The electron-donating methoxy groups strongly activate the ring towards electrophilic attack, influencing the regioselectivity of the bromination.

| Reagent/Catalyst | Substrate | Product | Yield | Reference |

| KBrO₃, HBr, Acetic Acid | Veratraldehyde | 2-bromo-4,5-dimethoxybenzaldehyde | 82.03% | sunankalijaga.org |

| Br₂, Acidic Solvent | Vanillin | 5-bromovanillin | 94% | google.com |

| Br₂, Chlorobenzene | p-Cresol (B1678582) | Tetrabromo intermediate | Not specified | mdma.ch |

| Cu(I)-catalyzed exchange | 5-bromovanillin | Syringaldehyde | 88-91% | sci-hub.seerowid.org |

Nitration Reactions and Regioselectivity

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. msu.edu The reaction is typically carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). libretexts.org

For substituted benzenes, the existing substituents determine the position of the incoming nitro group. libretexts.org Activating groups, such as the methoxy groups in this compound, are generally ortho- and para-directing. msu.edulibretexts.org However, the steric hindrance from the multiple methoxy groups and the aldehyde functionality will play a significant role in the regioselectivity of the nitration of this compound. In the nitration of toluene (B28343), for example, the major products are ortho- and para-nitrotoluene. libretexts.org Conversely, deactivating groups direct the incoming electrophile to the meta position, as seen in the nitration of nitrobenzene (B124822) to form meta-dinitrobenzene. youtube.com The specific isomer distribution for the nitration of this compound would depend on the interplay between the electronic effects of the four methoxy groups and the steric constraints of the molecule.

Nucleophilic Addition Reactions at the Aldehyde Carbonyl Center

The aldehyde group in this compound is a key site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.org

Condensation Reactions with Nitrogen and Carbon Nucleophiles

Aldehydes readily undergo condensation reactions with a variety of nucleophiles, including those centered on nitrogen and carbon atoms.

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond (C=N). They are typically formed through the condensation of a primary amine with an aldehyde or ketone. wikipedia.orgresearchgate.net The reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration, often acid-catalyzed, to yield the imine. nih.govyoutube.com

This compound can react with various primary amines to form the corresponding Schiff bases. asianpubs.org These reactions are fundamental in the synthesis of various heterocyclic compounds and have been explored for their biological activities. wikipedia.orgnih.gov The formation of the imine functionality introduces a new site of reactivity and can significantly alter the electronic and steric properties of the original molecule. The general structure of a Schiff base is R¹R²C=NR³ where R³ is not a hydrogen atom. wikipedia.org

| Amine Reactant | Carbonyl Reactant | Product Type | Key Intermediate | Reference |

| Primary Amine | Aldehyde/Ketone | Schiff Base (Imine) | Carbinolamine | wikipedia.orgnih.gov |

| 4,4'-Oxydianiline | o-Vanillin | Schiff Base | Hemiaminal | wikipedia.org |

| Haloanilines | 4-hydroxy-3-methoxy-5-nitrobenzaldehyde | Schiff Base | Not specified | researchgate.net |

| 3,5-Dihydroxy benzoylhydrazine | 2,4,5-trimethoxybenzaldehyde (B179766) | Hydrazone (a type of Schiff base) | Not specified | asianpubs.org |

Reduction Pathways to Corresponding Alcohols and Hydrocarbons

The aldehyde functional group of this compound can be readily reduced to a primary alcohol or further to a methyl group (a hydrocarbon). The choice of reducing agent determines the final product.

For the reduction to the corresponding alcohol, 2,3,4,5-tetramethoxybenzyl alcohol, common reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed. Sodium borohydride is a milder and more selective reagent, typically used in alcoholic solvents.

Further reduction to the hydrocarbon, 1,2,3,4-tetramethoxy-5-methylbenzene, requires more forcing conditions. Classic methods for the complete reduction of an aldehyde to a hydrocarbon include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). A modified Rosenmund reduction has also been used to prepare 3,4,5-trimethoxybenzaldehyde (B134019) from its corresponding acid chloride, highlighting another reductive pathway in this class of compounds. orgsyn.org

Oxidation Pathways to Corresponding Benzoic Acids

The aldehyde group of this compound is susceptible to oxidation, leading to the formation of the corresponding carboxylic acid, 2,3,4,5-tetramethoxybenzoic acid. Various oxidizing agents can be used for this transformation, including potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The oxidation of a related compound, 3,4,5-trimethoxybenzaldehyde, to its corresponding acid has been studied using tetraethylammonium (B1195904) bromochromate. researchgate.net

The oxidation of aldehydes can proceed through different mechanisms depending on the oxidant and reaction conditions. For example, the oxidation of 3,4,5-trimethoxybenzaldehyde with tetraethylammonium bromochromate in a mixture of dimethyl formamide (B127407) and acetic acid was found to be first order with respect to both the oxidant and the aldehyde. researchgate.net The reaction was also catalyzed by an acid. researchgate.net This suggests that the reaction likely proceeds through the formation of a chromate (B82759) ester intermediate, followed by a rate-determining hydride transfer from the aldehyde to the chromium species.

Kinetic studies of the oxidation of substituted benzaldehydes provide valuable insights into the reaction mechanism. For the oxidation of 3,4,5-trimethoxybenzaldehyde by tetraethylammonium bromochromate, the reaction rate was found to be dependent on the hydrogen ion concentration. researchgate.net The study of the reaction at different temperatures allows for the determination of thermodynamic parameters such as the activation energy, enthalpy, and entropy of activation, which further elucidates the nature of the transition state. researchgate.net Such studies on this compound would provide a deeper understanding of the electronic effects of the four methoxy groups on the oxidation process.

Rearrangement Reactions and Other Unique Transformations

While common reactions involve the aldehyde group, the aromatic ring of this compound can also participate in various transformations. The electron-donating nature of the methoxy groups can facilitate electrophilic aromatic substitution reactions. However, specific rearrangement reactions involving the tetramethoxybenzaldehyde skeleton are less commonly reported in the readily available literature. It is plausible that under specific conditions, such as strong acid catalysis or photochemical activation, rearrangements like the Fries rearrangement of a derivative or other intramolecular transformations could occur.

Influence of Multiple Methoxy Groups on Reactivity and Electronic Properties

The four methoxy groups are expected to significantly increase the electron density of the aromatic ring through their +M (mesomeric) effect. This would make the ring highly susceptible to electrophilic aromatic substitution reactions. The position of substitution would be directed by the combined electronic and steric effects of the four methoxy groups and the aldehyde group.

The aldehyde group is a deactivating group, directing incoming electrophiles to the meta position. However, the strong activating effect of the four methoxy groups would likely dominate. The single unsubstituted position on the ring (position 6) would be the most probable site for electrophilic attack, being ortho to one methoxy group and para to another.

The electron-donating nature of the methoxy groups would also influence the reactivity of the aldehyde functional group. The increased electron density on the ring would be partially withdrawn by the aldehyde group, potentially affecting its reactivity in nucleophilic addition reactions.

A comparative analysis of the electronic properties of different methoxy-substituted benzaldehydes would require computational studies, such as Density Functional Theory (DFT) calculations, to determine parameters like HOMO-LUMO energy gaps, charge distribution, and electrostatic potential maps. Such studies have been performed for some trimethoxybenzaldehyde isomers, but not for this compound. researchgate.net

Table of Physical and Spectroscopic Data for Related Compounds

Since specific data for this compound is scarce, the following table provides information for related, more studied trimethoxybenzaldehyde isomers for comparative purposes.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) |

| 2,3,4-Trimethoxybenzaldehyde (B140358) | 2103-57-3 | C₁₀H₁₂O₄ | 196.20 | 38-40 | 168-170 / 12 |

| 3,4,5-Trimethoxybenzaldehyde | 86-81-7 | C₁₀H₁₂O₄ | 196.20 | 72-74 | 163-165 / 10 |

| 2,4,5-Trimethoxybenzaldehyde | 4460-86-0 | C₁₀H₁₂O₄ | 196.20 | 112-114 | 140 / 4 |

Derivatization and Application As a Versatile Synthetic Intermediate

Synthesis of Complex Organic Molecules Derived from 2,3,4,5-Tetramethoxybenzaldehyde

The strategic placement of the methoxy (B1213986) groups on the benzaldehyde (B42025) core allows for the synthesis of intricate molecular architectures with potential applications in medicinal chemistry and materials science.

Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are key precursors in the biosynthesis of flavonoids and are known to possess a wide range of biological activities. nih.govjetir.org The synthesis of chalcones often involves the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). nih.govnih.gov For instance, derivatives of 3,4,5-trimethoxybenzaldehyde (B134019), a close analog of the title compound, readily react with substituted acetophenones in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield chalcones. rasayanjournal.co.inderpharmachemica.comresearchgate.net This methodology can be extrapolated to this compound for the generation of highly substituted chalcones. These chalcones can then serve as intermediates for the synthesis of flavonoids, a diverse class of plant secondary metabolites with numerous reported health benefits. nih.gov The conversion of chalcones to flavonoids can be achieved through various cyclization reactions. nih.gov

For example, the synthesis of a chalcone-trimethoxycinnamide hybrid involved an aldol (B89426) condensation of an acetophenone derivative with 3,4,5-trimethoxybenzaldehyde. nih.gov Similarly, a series of chalcones with a 3,4,5-trimethoxylated A ring were synthesized via Claisen-Schmidt condensation with various aldehydes. mdpi.com These examples highlight the utility of polysubstituted benzaldehydes in constructing complex chalcone (B49325) and flavonoid frameworks.

The versatility of this compound extends to the synthesis of various heterocyclic compounds. Benzothiazepines, a class of seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring, are of significant interest in medicinal chemistry. derpharmachemica.comnih.gov The synthesis of 1,5-benzothiazepine (B1259763) derivatives can be achieved by the condensation of chalcones with 2-aminothiophenol. derpharmachemica.comnih.govrsc.org Given that this compound is a precursor to chalcones, it is indirectly a key starting material for these heterocyclic systems. For example, new 1,5-benzothiazepine derivatives have been synthesized by condensing substituted chalcones, derived from 3,4,5-trimethoxybenzaldehyde, with 2-aminothiophenol. derpharmachemica.com

Quinolines, another important class of nitrogen-containing heterocycles, can also be synthesized using derivatives of polysubstituted benzaldehydes. One-pot multi-component reactions provide an efficient route to highly substituted quinoline (B57606) derivatives. For instance, the reaction of various benzyloxy benzaldehydes with dimedone and 6-amino-1,3-dimethyluracil, catalyzed by DABCO, yields pyrimido[4,5-b]quinolines. nih.gov Furthermore, a novel approach to 2,3,4-trisubstituted benzo[h]quinolines has been developed from the reaction of thioperchloronitrobutadienes with naphthalen-1-amine. nih.gov The synthesis of quinoline derivatives has also been achieved through a tandem reaction of arylamines and aldehydes promoted by chlorotrimethylsilane. researchgate.net These methods demonstrate the potential for incorporating the 2,3,4,5-tetramethoxyphenyl moiety into complex quinoline scaffolds.

Table 1: Examples of Heterocyclic Compounds Derived from Polysubstituted Benzaldehydes

| Heterocycle Class | Synthetic Method | Precursor Aldehyde | Reference |

|---|---|---|---|

| 1,5-Benzothiazepines | Condensation of chalcones with 2-aminothiophenol | 3,4,5-Trimethoxybenzaldehyde | derpharmachemica.com |

| Pyrimido[4,5-b]quinolines | One-pot multi-component reaction | Benzyloxy benzaldehydes | nih.gov |

| Benzo[h]quinolines | Reaction of thioperchloronitrobutadienes with naphthalen-1-amine | Not specified | nih.gov |

Nitrogen-containing derivatives of alkoxy-substituted benzaldehydes are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. atlantis-press.comnih.gov The aldehyde group of this compound can be readily transformed into various nitrogen-containing functionalities. For example, reductive amination can introduce primary, secondary, or tertiary amines. The synthesis of nitrogen-containing 4-alkoxybenzaldehyde analogues has been reported to be crucial for the development of new pharmaceutical compounds. atlantis-press.com

Furthermore, the introduction of a trimethoxybenzene moiety has been a key strategy in the design of antineoplastic drugs, particularly vascular disrupting agents that target tubulin. nih.gov The synthesis of 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivatives highlights the importance of this scaffold in medicinal chemistry. nih.gov The synthesis of novel quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole (B32235) or benzotriazole (B28993) moiety also demonstrates the utility of substituted benzaldehydes in creating complex nitrogen-containing heterocycles with potential cytotoxic properties. mdpi.com

While specific examples of the direct use of this compound in the total synthesis of complex natural products are not prevalent in the provided search results, its close analog, 3,4,5-trimethoxybenzaldehyde, is a well-established intermediate in the synthesis of various pharmaceuticals. google.commdma.chwikipedia.org For instance, it is a key starting material for the antibacterial drug trimethoprim. mdma.chwikipedia.org The synthesis of 3,4,5-trimethoxybenzaldehyde itself can be achieved through various routes, including the methylation of syringaldehyde, which in turn can be synthesized from p-cresol (B1678582). mdma.ch The structural similarity suggests that this compound could be a valuable building block in the synthesis of natural product analogs or other complex target molecules. For example, the synthesis of 5-hydroxy-1,7-bis-(2,3,4-trimethoxyphenyl)-hepta-1,4,6-trien-3-one, a curcumin (B1669340) analog, utilized 2,3,4-trimethoxybenzaldehyde (B140358). unc.edu

Analogues of this compound, such as 3,4,5-trimethoxybenzaldehyde and 2,3,4-trimethoxybenzaldehyde, are important intermediates in the pharmaceutical industry. guidechem.commedchemexpress.comchemicalbook.comchemicalbook.com 3,4,5-Trimethoxybenzaldehyde is a precursor for the synthesis of trimethoprim, an antimicrobial agent. wikipedia.orgmedchemexpress.com 2,3,4-Trimethoxybenzaldehyde is an intermediate in the synthesis of trimetazidine, a drug used to treat angina pectoris. chemicalbook.comgoogle.com The synthesis of these intermediates often involves multi-step processes starting from readily available materials like vanillin (B372448) or p-cresol. mdma.cherowid.orgmdma.chgoogle.com The established importance of these closely related compounds in the pharmaceutical industry underscores the potential of this compound as a valuable building block for the synthesis of novel pharmaceutical intermediates.

Table 2: Pharmaceutical Intermediates Derived from Methoxy-Substituted Benzaldehydes

| Intermediate | Starting Material | Final Drug Product (Example) | References |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Vanillin, p-Cresol | Trimethoprim | mdma.chwikipedia.orgmedchemexpress.commdma.chgoogle.com |

Design and Synthesis of Isotopically Labeled Analogues for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and studying metabolic pathways. The synthesis of isotopically labeled analogues of this compound, such as deuterium-labeled versions, can provide insights into the fate of the molecule in chemical and biological systems. For instance, 3,4,5-trimethoxybenzaldehyde-d3, a deuterium-labeled version of 3,4,5-trimethoxybenzaldehyde, is available for research purposes. medchemexpress.com Such labeled compounds can be used in mechanistic studies of the reactions discussed in the preceding sections, including the formation of chalcones, flavonoids, and other heterocyclic systems. By tracing the labeled atoms, researchers can gain a deeper understanding of the bond-forming and bond-breaking steps involved in these transformations.

Structure-Reactivity and Structure-Function Relationship Studies in Derivatives

The utility of this compound as a synthetic intermediate is primarily demonstrated through its derivatization to form more complex structures. These derivatization reactions and the subsequent evaluation of the resulting compounds provide insights into the structure-reactivity and structure-function relationships.

The reactivity of this compound is influenced by the electron-donating nature of its four methoxy groups, which activate the aromatic ring towards electrophilic substitution. At the same time, the steric hindrance imposed by these groups can direct the position of substitution. Key derivatization reactions include:

Chlorination: this compound can be chlorinated to produce 2-Chloro-3,4,5,6-tetramethoxybenzaldehyde. In a typical procedure, the reaction is carried out using sulfuryl chloride in a solvent like dichloromethane (B109758) at room temperature. nih.gov This chlorinated derivative serves as a crucial intermediate for further synthetic modifications.

Formylation and Methylation: The precursor to this compound, 1,2,3,4-tetramethoxybenzene, can be synthesized from 2,3,4-trimethoxybenzaldehyde via a Bayer-Villiger oxidation and subsequent alkylation. nih.gov Ring methylation of the resulting tetramethoxybenzene can then be performed to yield 2,3,4,5-tetramethoxytoluene (B1588417). The aldehyde functionality is subsequently introduced to this toluene (B28343) derivative to create 6-methyl-2,3,4,5-tetramethoxybenzaldehyde. core.ac.uk

These derivatization strategies highlight the reactivity of the tetramethoxy-substituted benzene ring and the utility of the aldehyde group for further transformations.

Derivatives of this compound have been instrumental in the synthesis of novel quinone inhibitors targeting the redox function of the apurinic/apyrimidinic endonuclease 1/redox enhancing factor-1 (Ape1/Ref-1). nih.gov Ape1/Ref-1 is a multifunctional protein involved in DNA repair and the regulation of gene expression, making it a significant target in cancer therapy.

One notable application is in the synthesis of analogs of E3330, a known inhibitor of the redox function of Ape1. nih.govgoogle.com The synthesis of these analogs often involves the Emmons condensation of a derivative of this compound, such as 6-methyl-2,3,4,5-tetramethoxybenzaldehyde, with various alkylated phosphonoacetates. google.com This reaction is followed by oxidation to form the final benzoquinone or naphthoquinone products.

While systematic structure-activity relationship (SAR) studies on the direct derivatives of this compound are not extensively reported, the biological evaluation of the final, more complex molecules provides valuable insights. The SAR studies on E3330 analogs have revealed several key structural features that influence their inhibitory activity against the Ape1 redox function and their ability to inhibit cancer cell growth.

These studies have explored modifications at five key regions of the E3330 scaffold:

The substituent at the 3-position of the quinone ring.

The nature of the benzoquinone structure itself.

The substituent alpha to the carboxyl group.

The carboxylate moiety.

The saturation of the substituent at the quinone 2-position. nih.gov

For instance, in a series of naphthoquinone analogs, compounds with electronegative substituents like chlorine or bromine at the 3-position of the naphthoquinone ring generally exhibited higher redox inhibitory activity. nih.gov Conversely, the 3-methyl substituted compounds were found to be less active in this assay. nih.gov Interestingly, the conversion of the carboxylic acid to a hydroxyethyl (B10761427) amide did not significantly impact either the redox or cell growth inhibitory activity. nih.gov

The following table summarizes the synthesis of some derivatives starting from this compound and the biological activity of the final products.

| Starting Material | Derivative | Final Product Class | Biological Activity of Final Product |

| This compound | 2-Chloro-3,4,5,6-tetramethoxybenzaldehyde | Benzoquinone and Naphthoquinone Inhibitors of Ape1/Ref-1 | Low micromolar inhibition of Ape1 redox activity and inhibition of tumor cell growth. nih.govresearchgate.net |

| 2,3,4,5-Tetramethoxytoluene | 6-Methyl-2,3,4,5-tetramethoxybenzaldehyde | E3330 Analogs | Selective inhibition of the redox function of Ape1/Ref-1, leading to inhibition of angiogenesis and cancer. google.com |

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of 2,3,4,5-tetramethoxybenzaldehyde, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, offering precise information about the hydrogen and carbon environments within the molecule.

¹H NMR: The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons. The aldehydic proton typically appears as a singlet in the downfield region, a characteristic feature of aldehydes. The aromatic protons and the protons of the four methoxy (B1213986) groups also give rise to specific signals, with their chemical shifts and coupling patterns providing valuable information about their positions on the benzene (B151609) ring. For instance, in a DMSO-d6 solvent, the spectrum can be interpreted to assign the various proton signals. spectrabase.com

¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Each unique carbon atom in this compound, including the carbonyl carbon of the aldehyde group, the aromatic carbons, and the methoxy carbons, will produce a distinct resonance. The chemical shifts of these signals are indicative of the electronic environment of each carbon atom.

2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structural assignments. COSY experiments establish correlations between coupled protons, helping to identify neighboring protons in the molecule. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton and carbon signals. These advanced techniques are crucial for confirming the substitution pattern of the methoxy groups on the benzaldehyde (B42025) framework.

Table 1: Representative NMR Data for Trimethoxybenzaldehyde Isomers

| Isomer | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde (B140358) | DMSO-d6 | δ 10.13 (s, 2H), 8.11 (s, 4H) rsc.org | δ 193.1, 139.7, 130.0 rsc.org |

| 2,4,5-Trimethoxybenzaldehyde (B179766) | Not Specified | Not Specified | Not Specified |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | Not Specified | Not Specified | Not Specified |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. A strong absorption band is typically observed for the C=O stretching of the aldehyde group. Additionally, characteristic bands for C-H stretching of the aromatic ring and the methoxy groups, as well as C-O stretching of the ether linkages, are present. These spectral fingerprints confirm the presence of the key functional moieties within the molecule. thermofisher.com The infrared spectrum is often reported to conform to its known structure. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of a related isomer, 2,4,5-trimethoxybenzaldehyde, has been studied both experimentally and theoretically, with assignments made for the various vibrational modes. researchgate.net Similar analysis for this compound would reveal characteristic scattering peaks for the aromatic ring vibrations and the various substituent groups, aiding in a comprehensive vibrational analysis.

Table 2: Key Vibrational Frequencies for Trimethoxybenzaldehyde Isomers

| Isomer | Technique | Key Vibrational Frequencies (cm⁻¹) | Assignment |

|---|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde | IR | Not specified, but conforms to structure thermofisher.com | Aldehyde C=O stretch, Aromatic C-H stretch, Methoxy C-O stretch |

| 2,4,5-Trimethoxybenzaldehyde | FT-IR, FT-Raman | A range of experimental and theoretical frequencies have been reported. researchgate.net | C=O bond, molecular vibrations researchgate.net |

Note: Specific frequency data for this compound was not available. The table provides general information and references for related isomers.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation patterns of this compound, which aids in its structural confirmation.

GC-MS and LC-MS/MS: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for the analysis of organic compounds. In GC-MS, the compound is vaporized and separated by gas chromatography before being ionized and detected by the mass spectrometer. This provides both the retention time and the mass spectrum of the compound. For instance, the GC-MS analysis of the related 2,3,4-trimethoxybenzaldehyde shows a molecular ion peak and characteristic fragment ions. nih.gov LC-MS/MS offers an alternative for less volatile or thermally labile compounds and can provide more detailed structural information through fragmentation analysis in the tandem mass spectrometer.

DART-MS: Direct Analysis in Real Time (DART) mass spectrometry is a rapid and direct analytical technique that allows for the analysis of samples in their native state with minimal sample preparation. nih.gov This technique can be used for the rapid screening and identification of this compound. nih.gov The sample is exposed to a stream of heated, metastable gas, which desorbs and ionizes the analyte for mass analysis. nih.gov DART-MS is particularly useful for high-throughput analysis.

Table 3: Mass Spectrometry Data for Trimethoxybenzaldehyde Isomers

| Isomer | Technique | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

|---|---|---|---|

| 2,3,4-Trimethoxybenzaldehyde | GC-MS | 196 | 181, 163, 150, 179 nih.gov |

| 3,4,5-Trimethoxybenzaldehyde | GC-MS | 196 | 181, 125, 39, 110 nih.gov |

Note: Specific mass spectrometry data for this compound was not found. The table shows data for related trimethoxybenzaldehyde isomers to illustrate the type of information obtained.

UV-Visible spectroscopy provides information about the electronic transitions within this compound, particularly those involving the conjugated system of the aromatic ring and the aldehyde group. The UV-Vis spectrum will exhibit absorption maxima (λmax) corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the methoxy substituents on the benzene ring. For related trimethoxybenzaldehydes, UV-Vis spectral data is available and provides a reference for the expected absorption regions. nist.gov

Chromatographic Methods for Purity Assessment and Separation of Isomers and By-products

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from potential isomers and by-products that may be present from its synthesis.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the separation, identification, and quantification of this compound. These methods offer high resolution and sensitivity.

A reverse-phase HPLC method can be employed for the analysis of the related 2,3,4-trimethoxybenzaldehyde, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com UPLC, with its use of smaller particle size columns, allows for faster analysis times and improved resolution. sielc.com These methods are crucial for quality control, allowing for the detection and quantification of impurities, thus ensuring the high purity of the final product. The scalability of these methods also allows for their use in preparative separations to isolate pure compounds. sielc.com

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. In the context of this compound and its isomers, GC, particularly when coupled with mass spectrometry (GC-MS), provides critical information on purity and molecular weight.

Detailed Research Findings:

The analysis of trimethoxybenzaldehyde isomers by GC-MS reveals distinct retention times based on the substitution pattern of the methoxy groups on the benzene ring. nist.govescholarship.org The polarity of both the stationary phase within the GC column and the analyte itself dictates the elution order. For instance, using a non-polar column like one with a CP Sil 8 CB stationary phase, 2,4,5-trimethoxybenzaldehyde exhibits a normal alkane retention index of 1620. nist.gov In contrast, a more polar column, such as one with a CP Wax 52 CB stationary phase, results in a significantly higher retention index of 2233 for the same compound. nist.gov This difference underscores the importance of column selection in achieving optimal separation of structurally similar isomers.

The following interactive data table summarizes the GC retention indices for a related isomer, 2,4,5-trimethoxybenzaldehyde, on different column types.

| Column Type | Active Phase | Retention Index (I) |

| Capillary | CP Sil 8 CB | 1620 |

| Capillary | CP Wax 52 CB | 2233 |

Data sourced from the NIST WebBook. nist.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin-layer chromatography is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions and performing preliminary purity assessments. utexas.edunih.gov The separation on a TLC plate is based on the differential partitioning of the analyte between the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent or mixture of solvents). utexas.edusilicycle.com

Detailed Research Findings:

The choice of the mobile phase is critical for achieving effective separation. merckmillipore.com For aromatic aldehydes like this compound, a common starting point for developing a TLC solvent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. silicycle.comresearchgate.net The polarity of the eluent can be adjusted to optimize the retention factor (Rƒ) values, which should ideally fall between 0.15 and 0.85 for good separation. silicycle.com For instance, in the synthesis of chalcones from 2,3,4-trimethoxybenzaldehyde, the reaction progress was monitored using a solvent system of ethyl acetate:n-hexane (7:3). researchgate.net

The polarity of the analyte plays a significant role in its mobility on the TLC plate. More polar compounds interact more strongly with the polar silica gel stationary phase and thus have lower Rƒ values, while less polar compounds travel further up the plate. utexas.edu For aromatic amines, a related class of compounds, mobility is highly dependent on the polarity of the mobile phase. niscpr.res.in In non-polar solvents like cyclohexane, the amines show no mobility, whereas in more polar solvents like toluene (B28343), they exhibit significant movement. niscpr.res.in

For acidic compounds, adding a small amount of acetic or formic acid to the mobile phase can improve the spot shape. silicycle.com Conversely, for basic compounds, a small addition of triethylamine (B128534) is often beneficial. silicycle.com Visualization of the spots on the TLC plate can be achieved using various methods, including UV light or by staining with a reagent such as a 1% methanolic solution of p-dimethylaminobenzaldehyde with sulfuric acid. niscpr.res.in

The following interactive data table provides general guidelines for selecting TLC solvent systems based on compound polarity.

| Compound Polarity | Recommended Solvent System |

| Non-polar | 5% Ethyl Acetate/Hexane or 100% Hexane rochester.edu |

| Standard | 10-50% Ethyl Acetate/Hexane silicycle.comrochester.edu |

| Polar | 100% Ethyl Acetate or 5-10% Methanol (B129727)/Dichloromethane (B109758) silicycle.comrochester.edu |

| Very Polar | 1-10% of a 10% NH₄OH in Methanol solution mixed with dichloromethane rochester.edu |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

Detailed Research Findings:

While a crystal structure for this compound was not found in the searched results, crystallographic data for its structural isomers, such as 2,4,5-trimethoxybenzaldehyde monohydrate and 2,3,4-trimethoxybenzaldehyde, offer valuable insights into the expected solid-state conformation. nih.goviucr.orgnih.gov

In the crystal structure of 2,4,5-trimethoxybenzaldehyde monohydrate, the molecule is nearly planar. nih.goviucr.org The crystal packing is stabilized by O-H···O hydrogen bonds, forming one-dimensional polymeric chains. nih.goviucr.org Similarly, the crystal structure of 2,3,4-trihydroxybenzaldehyde (B138039), a related compound, reveals two independent molecules in the asymmetric unit, with the 2-hydroxy group forming an intramolecular hydrogen bond with the aldehyde group. researchgate.net These molecules are connected through a network of intermolecular O-H···O hydrogen bonds. researchgate.net

A search of the Crystallography Open Database (COD) provided the crystal structure for 2,3,4-trimethoxybenzaldehyde. nih.gov The key crystallographic parameters are presented in the interactive table below. This data confirms the molecular connectivity and provides precise geometric parameters.

| Parameter | Value |

| COD Number | 3500094 |

| Hermann-Mauguin space group symbol | P 1 21/c 1 |

| a (Å) | 12.1064 |

| b (Å) | 7.0963 |

| c (Å) | 11.6561 |

| α (°) | 90 |

| β (°) | 109.926 |

| γ (°) | 90 |

| Residual factor | 0.0342 |

Data sourced from PubChem, referencing a personal communication to the Crystallography Open Database (COD). nih.gov

Advanced Techniques for In-situ Reaction Monitoring and Kinetic Profiling

Modern synthetic chemistry increasingly employs advanced analytical techniques for real-time, in-situ monitoring of reactions. These methods provide detailed kinetic data, help in understanding reaction mechanisms, and facilitate process optimization.

Detailed Research Findings:

While specific studies on the in-situ reaction monitoring and kinetic profiling of this compound synthesis were not prominently available, the principles can be extrapolated from related research. For instance, studies on the kinetics of the oxidation of 3,4,5-trimethoxybenzaldehyde show that the reaction is first order with respect to both the aldehyde and the oxidizing agent. researchgate.net The reaction rate is also influenced by the solvent polarity, indicating an ion-dipole type reaction mechanism. researchgate.net

The synthesis of related compounds, such as 3,4,5-trimethoxybenzaldehyde, can be achieved through various methods, including the Rosenmund reduction of the corresponding acyl chloride. orgsyn.org Monitoring such reactions in real-time would allow for precise control over reaction conditions to maximize yield and minimize by-product formation. Another synthetic route involves the formylation of 1,2,3-trimethoxybenzene (B147658). chemicalbook.com

Techniques like visible-light photocatalysis are often studied using in-situ monitoring to understand their complex mechanisms. researchgate.net In the synthesis of trimethoxyphenyl-based analogues, TLC was used to monitor the completion of reactions. nih.gov While effective, TLC provides discontinuous data points. Advanced spectroscopic methods, such as in-situ IR or Raman spectroscopy, could offer continuous monitoring of reactant consumption and product formation, providing a much richer kinetic profile.

Computational and Theoretical Studies of 2,3,4,5 Tetramethoxybenzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic structure and properties of molecules. Methodologies like Density Functional Theory (DFT) are standard for these investigations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No dedicated studies utilizing Density Functional Theory (DFT) for the geometry optimization and electronic structure analysis of 2,3,4,5-Tetramethoxybenzaldehyde could be located. Such studies on its isomers, like 2,3,4-trimethoxybenzaldehyde (B140358) and 2,4,5-trimethoxybenzaldehyde (B179766), have been performed using functionals like B3LYP to determine optimized molecular structures, bond lengths, and angles. researchgate.netresearchgate.net However, this specific data is not available for this compound.

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR chemical shifts)

There are no published theoretical predictions of spectroscopic parameters such as IR, Raman, or NMR chemical shifts for this compound. For related compounds, computational methods have been used to calculate vibrational frequencies and chemical shifts, which are then compared with experimental data to confirm structural assignments. researchgate.nettandfonline.com This level of analysis has not been applied to this compound in the available literature.

Analysis of Molecular Orbitals, Charge Distribution, and Reactivity Descriptors

An analysis of the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MEP), charge distribution, and other reactivity descriptors for this compound has not been reported. These analyses are crucial for predicting a molecule's reactivity and have been carried out for isomers like 3,4,5-trimethoxybenzaldehyde (B134019), but equivalent data for the title compound is absent. tandfonline.com

Reaction Mechanism Elucidation through Computational Modeling

No computational studies elucidating the reaction mechanisms involving this compound were found. While computational modeling has been used to investigate the reaction pathways of other substituted benzaldehydes, such as the formation of 3,4-dimethoxybenzaldehyde (B141060) from its precursors, similar mechanistic insights for this compound are not available. nih.gov

Quantitative Structure-Reactivity Relationships and Structure-Property Correlations

There is no information available on the development or application of Quantitative Structure-Reactivity Relationship (QSRR) or Structure-Property Correlation models specifically for this compound.

Molecular Dynamics Simulations for Solvation Effects and Intermolecular Interactions

No studies employing molecular dynamics (MD) simulations to investigate the solvation effects or intermolecular interactions of this compound were identified in the literature. While MD simulations are powerful tools for understanding such phenomena, they have not been publicly applied to this specific compound. mdpi.com

Future Research Directions and Unexplored Potential of 2,3,4,5 Tetramethoxybenzaldehyde

Development of Novel and Highly Efficient Synthetic Methodologies

The future development of synthetic methodologies for 2,3,4,5-tetramethoxybenzaldehyde will likely focus on improving efficiency, sustainability, and access to the compound from readily available starting materials. Current synthetic approaches often rely on multi-step sequences that may involve harsh reaction conditions or generate significant waste. Future research could explore several promising avenues:

Visible-Light Photocatalysis: The application of visible-light photoredox catalysis presents an exciting opportunity for the development of milder and more selective synthetic routes. This strategy could enable the direct formylation of a corresponding tetramethoxybenzene precursor under ambient conditions, avoiding the need for traditional, often more aggressive, formylating agents.

Flow Chemistry: The use of continuous flow reactors could offer enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. This technology is particularly well-suited for optimizing reaction conditions and can facilitate safer handling of hazardous reagents.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste, time savings | Design of compatible reaction cascades, catalyst optimization |

| Visible-Light Photocatalysis | Mild reaction conditions, high selectivity, sustainability | Development of suitable photocatalysts and reaction conditions |

| Flow Chemistry | Precise reaction control, improved safety, scalability | Reactor design, optimization of flow parameters |

Exploration of Advanced Catalytic Transformations and Stereoselective Reactions

The aldehyde functional group of this compound is a versatile handle for a wide array of chemical transformations. Future research should focus on leveraging modern catalytic methods to expand the synthetic utility of this compound, with a particular emphasis on stereoselective reactions.

Asymmetric Catalysis: The development of catalytic asymmetric transformations involving this compound is a key area for future exploration. This could include enantioselective additions of nucleophiles to the aldehyde, such as organometallic reagents or enolates, to generate chiral secondary alcohols. The steric and electronic properties of the tetramethoxyphenyl group could offer unique opportunities for achieving high levels of stereocontrol.

C-H Functionalization: Direct C-H functionalization of the aromatic ring, guided by the aldehyde group or one of the methoxy (B1213986) substituents, could provide a highly efficient route to novel derivatives. Transition metal-catalyzed C-H activation strategies could enable the introduction of a wide range of functional groups at specific positions on the aromatic core, bypassing the need for pre-functionalized starting materials.

Dual-Enzyme Catalysis: The use of dual-enzyme systems in a one-pot cascade could enable the stereoselective synthesis of complex chiral molecules starting from this compound. For instance, a combination of an ene-reductase and a carbonyl reductase could be employed to synthesize chiral γ-butyrolactones with multiple stereocenters.

Discovery and Characterization of Undiscovered Derivative Classes

The unique substitution pattern of this compound provides a foundation for the synthesis of novel classes of compounds with potentially interesting chemical and physical properties. Future research should aim to explore the synthesis and characterization of these undiscovered derivatives.

Heterocyclic Scaffolds: The aldehyde can serve as a key building block in the synthesis of a variety of heterocyclic compounds. Condensation reactions with amines, hydrazines, and other bifunctional nucleophiles could lead to the formation of novel substituted quinolines, benzodiazepines, and other heterocyclic systems. The electronic nature of the tetramethoxyphenyl moiety could influence the reactivity and properties of these new heterocycles.

Polycyclic Aromatic Systems: Through multi-step synthetic sequences, this compound could be elaborated into more complex polycyclic aromatic structures. These compounds could be of interest for their electronic and photophysical properties.

Macrocyclic Architectures: The incorporation of the 2,3,4,5-tetramethoxyphenyl unit into macrocyclic structures is another unexplored area. The steric bulk and conformational preferences of this group could be exploited to control the three-dimensional shape and recognition properties of the resulting macrocycles.

| Derivative Class | Synthetic Approach | Potential Area of Interest |

| Heterocyclic Scaffolds | Condensation reactions | Medicinal chemistry, materials science |

| Polycyclic Aromatic Systems | Annulation and cyclization reactions | Organic electronics, photophysics |

| Macrocyclic Architectures | Macrocyclization reactions | Supramolecular chemistry, host-guest chemistry |

Interdisciplinary Research Opportunities in Materials Science and Medicinal Chemistry (focused on synthetic utility)

The synthetic versatility of this compound makes it an attractive starting point for the development of functional molecules with applications in both materials science and medicinal chemistry.

Materials Science: The electron-rich nature of the tetramethoxy-substituted aromatic ring suggests that derivatives of this compound could find use as building blocks for novel organic electronic materials. For example, its incorporation into conjugated polymers or small molecules could lead to materials with interesting photoluminescent or charge-transport properties. Future research could focus on the synthesis of such materials and the characterization of their physical properties. Aromatic compounds are integral to the production of various polymers and plastics .

Medicinal Chemistry: Polysubstituted aromatic compounds are prevalent in many pharmaceutical agents. The this compound core could serve as a scaffold for the synthesis of new bioactive molecules. Its derivatives could be screened for a variety of biological activities. For instance, substituted benzaldehydes have been investigated as allosteric modulators of hemoglobin and as precursors to compounds with potential applications in treating Alzheimer's disease google.comnih.gov. The synthetic utility of this compound lies in its potential to generate libraries of diverse small molecules for high-throughput screening.

常见问题

Q. What spectroscopic techniques are essential for confirming the structure and purity of 2,3,4,5-Tetramethoxybenzaldehyde?

- Methodological Answer : The compound is typically characterized using NMR, NMR, and mass spectrometry. The aldehyde proton resonates as a singlet near δ 10.3–10.4 ppm in NMR, while methoxy groups appear as singlets between δ 3.8–4.0 ppm. For purity assessment, flash column chromatography (using solvents like EtO/hexanes) is recommended to isolate the compound from byproducts . High-performance liquid chromatography (HPLC) with UV detection can further confirm purity.

Q. What is a standard synthetic route for preparing this compound derivatives in medicinal chemistry?

- Methodological Answer : A common derivatization strategy involves chlorination using sulfuryl chloride (SOCl) in dichloromethane at room temperature. For example, 2-Chloro-3,4,5,6-tetramethoxybenzaldehyde is synthesized by reacting this compound with SOCl (1.1 equiv) for 1 hour, followed by purification via flash chromatography. Reaction progress is monitored by NMR to ensure complete conversion .

Q. How should researchers handle solubility challenges during experimental design with this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., THF, DCM) and alcohols. For reactions requiring aqueous conditions, co-solvents like ethanol or DMSO can enhance solubility. Pre-dissolving the aldehyde in a minimal volume of THF before adding to aqueous mixtures is recommended to avoid precipitation .

Advanced Research Questions

Q. How can regioselectivity be controlled during electrophilic substitution reactions of this compound?

- Methodological Answer : The electron-donating methoxy groups direct electrophiles to specific positions. For example, chlorination occurs preferentially at the para position relative to the aldehyde group due to steric and electronic effects. To optimize regioselectivity, use mild Lewis acids (e.g., FeCl) and stoichiometric control. NMR monitoring is critical to detect intermediate species and adjust reaction conditions dynamically .

Q. What strategies mitigate demethoxylation side reactions during functionalization of this compound?

- Methodological Answer : Demethoxylation can occur under strongly acidic or high-temperature conditions. To prevent this:

- Use protecting groups (e.g., acetyl) for the aldehyde during harsh reactions.

- Opt for mild reagents like Tebbe reagent for olefination instead of strong bases.

- Monitor reaction progress via TLC or NMR to terminate reactions before side reactions dominate .

Q. How should conflicting spectral data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from impurities or solvent artifacts. To resolve these:

Q. What advanced applications does this compound have in multi-step organic synthesis?

- Methodological Answer : The compound serves as a key intermediate in synthesizing bioactive molecules. For example:

- It is chlorinated to produce inhibitors targeting redox enzymes in cancer research.

- It undergoes Wittig reactions to generate α,β-unsaturated aldehydes for natural product synthesis.

- Tebbe reagent-mediated olefination converts it into vinyl ethers for polymer chemistry applications .

Data Contradiction Analysis

Q. How should researchers address variability in reported yields for this compound reactions?

- Methodological Answer : Yield discrepancies often stem from differences in reagent purity, solvent drying, or workup protocols. To ensure reproducibility:

- Standardize solvent drying (e.g., molecular sieves for THF).

- Use fresh SOCl for chlorination to avoid moisture-induced side reactions.

- Document exact stoichiometry and reaction times. Comparative studies using controlled conditions can isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。